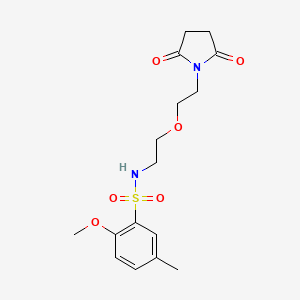

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidin-2,5-dione group, which is a cyclic compound also known as a succinimide. This group is often found in pharmaceuticals and biologically active compounds. The compound also contains an ether group and a sulfonamide group, which are common in various drugs and have important roles in their mechanisms of action .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate succinimide with a compound containing the ether and sulfonamide groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups in the molecule. The succinimide is a five-membered ring, and the ether and sulfonamide groups could be in various positions depending on the specifics of the synthesis .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. Succinimides, ethers, and sulfonamides all have characteristic reactions. For example, succinimides can undergo hydrolysis, ethers can be cleaved by strong acids, and sulfonamides can participate in various substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups and the overall structure of the molecule .Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, structurally related to the compound , have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations reveal their potential as efficient corrosion inhibitors, highlighting their binding energies and reactivity parameters on metal surfaces (Kaya et al., 2016).

Antitumor Activity

Research on substituted indazole derivatives, including those with sulfonamide groups, has shown significant antiproliferative and apoptotic activities against human tumor cell lines. These compounds demonstrate their potential in cancer therapy by inducing cell cycle arrest and apoptosis in a dose-dependent manner, underscoring their relevance in developing new anticancer agents (Abbassi et al., 2014).

Catalysis

Sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts in alcohol oxidation. These complexes, involving sulfonamide as a ligand, illustrate the compound's role in facilitating selective catalytic reactions, potentially applicable in organic synthesis and industrial processes (Hazra et al., 2015).

Mechanism of Action

Mode of Action

The mode of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with its targets, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound impact its bioavailability. The compound is characterized by good permeability, excellent metabolic stability on human liver microsomes, no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 . It also shows no hepatotoxic properties in HepG2 cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-12-3-4-13(23-2)14(11-12)25(21,22)17-7-9-24-10-8-18-15(19)5-6-16(18)20/h3-4,11,17H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHFALDIYBZSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)

![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2577562.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577564.png)

![N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2577566.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2577568.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577569.png)

![2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2577572.png)